5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

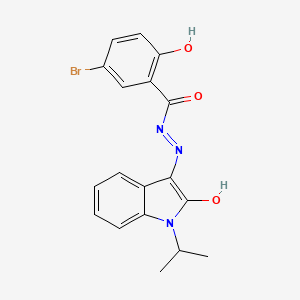

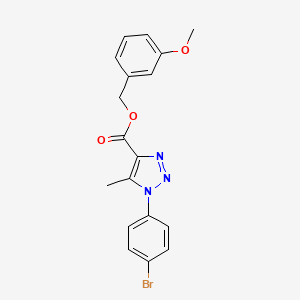

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C17H19ClN2S. It has a molecular weight of 318.86 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has a chlorine atom attached to the 5th carbon of the benzimidazole ring, a thiol group attached to the 2nd carbon, and a 1-methyl-3-phenylpropyl group attached to the 1st nitrogen .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 449.0±55.0 °C and a predicted density of 1.26±0.1 g/cm3. Its pKa is predicted to be 12.65±0.40 .Applications De Recherche Scientifique

Antimicrobial and Antibacterial Activities Benzimidazole derivatives have been extensively studied for their antimicrobial properties. For instance, derivatives containing oxadiazole or triazole heterocycles have shown significant antimicrobial activity against bacteria, mold, and yeast. This suggests a potential for benzimidazole compounds, including those structurally related to 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol, to serve as templates for developing new antimicrobial agents (Tien et al., 2016).

Corrosion Inhibition Benzimidazole derivatives have also been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications, particularly in extending the lifespan of metal infrastructure and equipment (Yadav et al., 2013).

Cancer Research Some benzimidazole derivatives exhibit promising anticancer activities. The structural features of these compounds allow them to interact with DNA and cellular components, potentially leading to the development of novel anticancer drugs. Research into benzimidazole compounds' interactions with calf thymus DNA has shown that they can intercalate into DNA, suggesting a mechanism by which they could exert cytotoxic effects on cancer cells (Shi et al., 1996).

Propriétés

IUPAC Name |

6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDZJBDDKDIPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2839722.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)

![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)

![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)

![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)

![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)